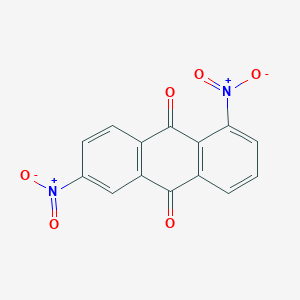

1,6-Dinitroanthraquinone

描述

Structure

3D Structure

属性

CAS 编号 |

1604-42-8 |

|---|---|

分子式 |

C14H6N2O6 |

分子量 |

298.21 g/mol |

IUPAC 名称 |

1,6-dinitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6N2O6/c17-13-9-2-1-3-11(16(21)22)12(9)14(18)8-5-4-7(15(19)20)6-10(8)13/h1-6H |

InChI 键 |

UQKJUEALIQRECQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

规范 SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

其他CAS编号 |

1604-42-8 |

产品来源 |

United States |

Synthetic Methodologies for Dinitroanthraquinones

Nitration of Anthraquinone (B42736) Precursors

The most direct and widely studied method for the synthesis of dinitroanthraquinones is the electrophilic nitration of an anthraquinone precursor. This process involves the introduction of two nitro groups onto the anthraquinone core.

Classical Mixed Acid Nitration Protocols

The traditional and most common method for the nitration of anthraquinone is the use of a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. wikipedia.org

The reaction is typically carried out by adding anthraquinone to the mixed acid at a controlled temperature. The nitration of anthraquinone first yields a mixture of 1-nitroanthraquinone (B1630840) and 2-nitroanthraquinone, along with various dinitroanthraquinone isomers. acs.org The reaction conditions, such as temperature and the ratio of acids, are crucial for controlling the extent of nitration and the distribution of isomers. google.com While effective, this method often leads to a complex mixture of products, including 1,5-, 1,8-, 1,6-, and 2,6-dinitroanthraquinones, necessitating complex purification procedures. google.com

| Reagent | Function |

| Anthraquinone | Starting material (precursor) |

| Nitric Acid (HNO₃) | Source of the nitro group |

| Sulfuric Acid (H₂SO₄) | Catalyst to generate the nitronium ion (NO₂⁺) |

Regioselectivity and Isomer Distribution Control in Dinitration Processes, with Emphasis on 1,6-Dinitroanthraquinone Formation

Controlling the regioselectivity of the dinitration of anthraquinone is a significant challenge. The substitution pattern is governed by the electronic and steric effects of the anthraquinone core and the existing nitro group after the first nitration step. The carbonyl groups of the anthraquinone are deactivating and direct incoming electrophiles to the α-positions (1, 4, 5, 8) and β-positions (2, 3, 6, 7).

The initial nitration of anthraquinone predominantly yields 1-nitroanthraquinone. The second nitration is then directed by the deactivating nitro group already present on the ring. The formation of various dinitro isomers, including 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinone (B161439), is a result of the subsequent nitration of 1-nitroanthraquinone. guidechem.com The distribution of these isomers is highly dependent on the reaction conditions. For instance, the nitration of anthraquinone with mixed acid typically yields a mixture where 1,5- and 1,8-dinitroanthraquinones are the major products. google.com The formation of this compound is generally less favored under classical conditions. Achieving a higher yield of the 1,6-isomer often requires specialized reaction conditions or alternative synthetic routes.

The inherent challenge in separating these isomers, due to their similar physical properties, makes the selective synthesis of any single dinitroanthraquinone, including the 1,6-isomer, a complex task. google.com

| Dinitroanthraquinone Isomer | Typical Abundance in Mixed Acid Nitration |

| 1,5-Dinitroanthraquinone (B1294578) | Major Product |

| 1,8-Dinitroanthraquinone (B85473) | Major Product |

| This compound | Minor Product |

| 1,7-Dinitroanthraquinone | Minor Product |

Influence of Solvent Systems and Acid Concentrations on Reaction Outcomes

The choice of solvent and the concentration of the acids in the nitrating mixture have a profound impact on the yield and isomer distribution of the dinitration reaction.

Solvent Systems: While mixed acid nitration is often performed without an additional solvent, alternative solvent systems have been explored. For example, using nitric acid in an ionic liquid like methylimidazole bromide has been shown to influence the nitration depth, primarily yielding 1-nitroanthraquinone under specific conditions. guidechem.com The use of 100% nitric acid has also been investigated as an alternative to mixed acid, with claims of high yields of α,α-dinitration products. prepchem.com

Acid Concentrations: The concentration of sulfuric acid in the mixed acid is a critical parameter. A patent describes a method for producing 1-nitroanthraquinone in high yield and purity by using a mixed acid with a sulfuric acid concentration of 70 to 76% by weight. google.com Another patent details a process for isolating 1,5- and 1,8-dinitroanthraquinone by adjusting the sulfuric acid content of the reaction mixture after nitration. google.com This highlights that precise control over acid concentration can be used to influence not only the reaction rate but also the solubility of the different isomers, aiding in their separation.

Derivatization Routes from Substituted Anthraquinones

Given the challenges in controlling the regioselectivity of direct dinitration, an alternative approach is to start with an already substituted anthraquinone and introduce the nitro groups. This can sometimes offer better control over the final substitution pattern. For instance, the nitration of a monosubstituted anthraquinone where the substituent directs the incoming nitro groups to the desired positions can be a viable strategy. However, specific, well-documented derivatization routes leading explicitly to this compound are not extensively reported in the readily available literature, suggesting that direct nitration remains the more common, albeit challenging, approach.

Industrial-Scale Synthetic Approaches for Dinitroanthraquinones

On an industrial scale, the synthesis of dinitroanthraquinones primarily relies on the mixed acid nitration of anthraquinone. The main focus of industrial processes is often the production of 1,5- and 1,8-dinitroanthraquinones, which are important intermediates for dyes. google.com The challenge on an industrial level is not only the reaction itself but also the separation of the resulting isomer mixture.

Patented industrial methods often focus on optimizing the separation process. For example, a process has been developed to separate 1,5-dinitroanthraquinone from a mixture of dinitroanthraquinone isomers by heating the suspension in a specific mixed acid composition, which causes the 1,5-isomer to crystallize out. google.com The remaining isomers, primarily 1,8-dinitroanthraquinone, can then be recovered from the mother liquor. google.com

To address the risks and inefficiencies of batch reactors, continuous flow micro-channel reactors have been proposed for the synthesis of dinitroanthraquinones, such as 1,5-dinitroanthraquinone. patsnap.com This technology offers better heat transfer, more stable reaction conditions, and potentially higher safety and efficiency for industrial production. patsnap.com

Isolation and Purification Strategies for Dinitroanthraquinone Isomers

Challenges in the Separation of 1,6-Dinitroanthraquinone from Isomeric Mixtures

The primary challenge in isolating this compound lies in its similar physical and chemical characteristics to other dinitroanthraquinone isomers formed during the nitration of anthraquinone (B42736). These isomers, including the common 1,5-, 1,7-, and 1,8-dinitroanthraquinones, often co-precipitate or co-crystallize, making their separation by simple filtration or crystallization difficult.

The solubility of these isomers in various solvents is often very close, further complicating separation. For instance, processes have been developed to separate 1,5- and 1,8-dinitroanthraquinone (B85473) by leveraging their differential solubility in sulfuric acid at specific concentrations. google.com However, the presence of multiple isomers, including 1,6- and 1,7-dinitroanthraquinone (B161439), in the initial mixture adds layers of complexity to these separation schemes. The separation of 1,6- and 1,7-dinitroanthraquinone, for example, is particularly challenging, and their ratio in the mixture can significantly impact the efficiency of the separation process. google.com

Selective Crystallization and Precipitation Techniques for Isomer Enrichment

Selective crystallization and precipitation are key techniques for enriching dinitroanthraquinone isomers. These methods exploit subtle differences in the solubility of the isomers in specific solvents or solvent mixtures under controlled temperature conditions.

One patented process details the separation of 1,6- and 1,7-dinitroanthraquinone by treating the isomeric mixture with nitrobenzene (B124822). google.com In this method, the 1,6-isomer can be selectively crystallized by cooling the nitrobenzene extract to a temperature range of approximately 40°C to 75°C. google.com Stirring during the cooling process can facilitate the precipitation of this compound at slightly higher temperatures. google.com The efficiency of this separation is dependent on the initial ratio of the 1,6- to 1,7-isomer, with effective separation possible within a ratio range of about 0.1:1 to 2.5:1. google.com

Another approach involves the use of sulfuric acid of varying concentrations. For instance, a mixture of 1,5- and 1,8-dinitroanthraquinone can be separated by treatment with fuming sulfuric acid (oleum), where the less soluble 1,5-isomer can be filtered off. google.com The 1,8-isomer can then be precipitated from the mother liquor by diluting the sulfuric acid. google.com While this method is specific to 1,5- and 1,8-isomers, the principles of altering solvent composition to induce selective precipitation are broadly applicable.

The table below summarizes the conditions for the selective crystallization of this compound from a mixture with the 1,7-isomer using nitrobenzene.

| Parameter | Condition |

| Solvent | Nitrobenzene |

| Temperature for Crystallization | 40°C - 75°C (preferably 50°C - 65°C) |

| Initial Isomer Ratio (1,6- to 1,7-) | ~ 0.1:1 to 2.5:1 |

| Stirring | Can be applied to facilitate precipitation |

Chromatographic Methods for Analytical and Preparative Separation

Chromatographic techniques offer a powerful tool for both the analysis and preparative separation of dinitroanthraquinone isomers, which are often difficult to separate by other means.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analytical determination of the composition of dinitroanthraquinone mixtures. For instance, high-speed liquid chromatography has been used to analyze the composition of cakes containing 1,5-dinitroanthraquinone (B1294578). google.com Preparative HPLC has also been successfully employed for the separation of other complex isomeric mixtures, such as anthraquinone glycosides, demonstrating its potential for dinitroanthraquinone isomer purification. nih.gov

Column chromatography is another valuable technique. While often plagued by issues like low solubility and strong adsorption of the compounds onto the stationary phase for some anthraquinone derivatives, it can be effective under the right conditions. google.comnih.gov For example, quantitative column chromatography has been used to assess the purity of 1,5-dinitroanthraquinone after separation from the 1,8-isomer. google.com

Centrifugal Partition Chromatography (CPC) , a type of liquid-liquid chromatography, avoids the use of a solid support, thereby circumventing problems like irreversible adsorption. nih.gov This technique has been successfully applied to the separation of fungal anthraquinones and could be a promising method for dinitroanthraquinone isomer separation. nih.gov

The choice of chromatographic method and conditions is critical for achieving successful separation of these closely related isomers. nih.gov

Advancements in Continuous Flow Synthesis Integrated with Inline Purification

The integration of purification steps directly into a continuous flow synthesis process, known as inline purification, is a significant advancement in chemical manufacturing. beilstein-journals.orgbeilstein-journals.org This approach offers numerous advantages, including improved efficiency, safety, and the potential for automation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For the production of specific dinitroanthraquinone isomers, this could mean a streamlined process from starting materials to the final, purified product.

Various inline purification techniques have been developed, including:

Continuous Crystallization/Precipitation: This involves creating conditions within the flow system that induce the selective crystallization of the desired isomer. beilstein-journals.org

Inline Extraction: Liquid-liquid extractions can be performed in a continuous manner to separate isomers based on their differential partitioning between two immiscible liquid phases. beilstein-journals.org

Chromatographic Methods: Continuous chromatography techniques, such as simulated moving bed (SMB) chromatography, can be integrated into a flow process for the continuous separation of isomers. youtube.comresearchgate.net This has been demonstrated for the separation of other isomeric mixtures. youtube.com

While specific examples of continuous flow synthesis coupled with inline purification for this compound are not extensively detailed in the provided search results, the principles and technologies are well-established for other chemical systems. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The application of these advanced methods holds great promise for the efficient and scalable production of pure dinitroanthraquinone isomers.

Chemical Reactivity and Mechanistic Investigations of Dinitroanthraquinones

Influence of Nitro Group Substitution on Electrophilic Character

The substitution of two nitro groups (-NO₂) onto the anthraquinone (B42736) skeleton dramatically enhances the electrophilic character of the molecule. The nitro group is a powerful electron-withdrawing group, a property that stems from both inductive effects and resonance. youtube.comnih.gov

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. youtube.com

Resonance Effect: The nitro group can delocalize the pi electrons of the aromatic ring, creating resonance structures where positive charges appear on the ortho and para carbons relative to the nitro group's position. youtube.comquora.com

Reduction Reactions to Aminoanthraquinone Derivatives

One of the most significant reactions of dinitroanthraquinones is their reduction to the corresponding diaminoanthraquinone derivatives. These amino-substituted compounds are crucial intermediates in the synthesis of a wide range of anthraquinone dyes. For 1,6-dinitroanthraquinone, the primary reduction product is 1,6-diaminoanthraquinone. nih.gov

The reduction process involves the conversion of the two nitro groups (-NO₂) into amino groups (-NH₂). This transformation can be achieved using various reducing agents and conditions. While specific documented conditions for the 1,6-isomer are sparse, the general methods used for other dinitroanthraquinones, such as the 1,5-isomer, are applicable.

Commonly employed methods include:

Sulfide (B99878) Reduction: Treatment with an aqueous solution of sodium sulfide or sodium hydrosulfite in an alkaline medium is a classic method for this conversion.

Catalytic Hydrogenation: The reduction can also be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum.

The general reaction is as follows: C₁₄H₆N₂O₆ (this compound) + Reducing Agent → C₁₄H₁₀N₂O₂ (1,6-Diaminoanthraquinone)

The resulting diaminoanthraquinones have markedly different electronic properties compared to their dinitro precursors. The amino group is an electron-donating group, which decreases the electrophilic character of the anthraquinone core and shifts the absorption spectrum of the molecule, impacting its color. nih.gov

Electrophilic and Nucleophilic Substitution Pathways

The presence of deactivating nitro groups creates a dual reactivity profile for the dinitroanthraquinone molecule, influencing both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich aromatic ring. byjus.com However, the nitro groups are strongly deactivating, meaning they withdraw electron density from the benzene (B151609) rings, making the molecule much less reactive towards electrophiles than unsubstituted benzene. youtube.comquora.com The reaction, if it occurs, requires harsh conditions. The electron density is most significantly reduced at the ortho and para positions to the nitro groups. Consequently, the meta positions are the least deactivated and are the sites where electrophilic attack is most likely to occur. youtube.comquora.com Therefore, the nitro group acts as a meta-director for any further electrophilic substitution. youtube.com

Nucleophilic Substitution: Conversely, the strong electron-withdrawing nature of the nitro groups activates the anthraquinone ring for Nucleophilic Aromatic Substitution (SNAr). nih.gov By reducing the electron density on the ring, particularly at the carbon atoms bearing the nitro groups, they facilitate the attack of nucleophiles (electron-pair donors). youtube.comkhanacademy.org The nitro group itself can also function as an effective leaving group in what is known as an addition-elimination reaction. nih.gov This reactivity is crucial for synthesizing a variety of functionalized anthraquinone derivatives by replacing the nitro groups with other functionalities like alkoxy, amino, or cyano groups. Studies on related compounds, such as 2,4-dinitrobenzene derivatives, show that these nucleophilic substitution reactions are fundamental to their chemistry. ccsenet.org

Hydrolysis and Other Derivatization Reactions

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the context of dinitroanthraquinones, hydrolysis reactions, particularly under forcing conditions (e.g., in the presence of strong acids or bases at high temperatures), can lead to the replacement of a nitro group with a hydroxyl group (-OH). This is a form of nucleophilic substitution where water or a hydroxide (B78521) ion acts as the nucleophile. The resulting hydroxydinitroanthraquinone or dihydroxydinitroanthraquinone derivatives are valuable in their own right, often used in the synthesis of specialized dyes. For instance, the synthesis of 1,5-dihydroxy-4,8-dinitroanthraquinone (B93595) involves a hydrolysis step following the initial nitration of anthraquinone.

Other Derivatization Reactions: The reactivity of the nitro groups allows for numerous other derivatization reactions beyond simple reduction and substitution. For example, 1,5-dinitroanthraquinone (B1294578) can be used to prepare brominated derivatives like 3,4,7,8-tetrabromo-1,5-dinitroanthraquinone through reaction with molecular bromine and nitric acid. sigmaaldrich.com These reactions create a platform for a wide array of anthraquinone-based structures with tailored properties for applications in materials science and dye chemistry.

Elucidation of Electron Transfer Mechanisms in Dinitroanthraquinone Transformations

The chemical transformations of dinitroanthraquinones, especially redox reactions, are fundamentally controlled by electron transfer (ET) processes. The highly electrophilic nature of the dinitroanthraquinone core makes it an excellent electron acceptor.

Investigations into related quinone systems provide insight into the likely mechanisms. Studies on dihydroxyquinones interacting with amine donors have shown that the quenching of fluorescence occurs via an electron transfer mechanism. nih.gov The rates of these reactions can be correlated with the free energy changes (ΔG⁰) for the ET process, often aligning with predictions from Marcus' outer-sphere electron transfer theory. nih.gov

Advanced Analytical Characterization Techniques in Dinitroanthraquinone Research

Spectroscopic Analysis for Structural Confirmation and Reaction Progress Monitoring

Spectroscopic methods are indispensable tools in the study of 1,6-dinitroanthraquinone, offering non-destructive and highly sensitive means of analysis. These techniques are fundamental for confirming the molecular structure and for real-time monitoring of its synthesis or subsequent reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbons of the quinone structure typically appear at the most downfield region of the spectrum. The carbons directly bonded to the electron-withdrawing nitro groups are also significantly deshielded. The symmetry of the molecule influences the number of unique carbon signals observed. For instance, in related dinitroanthraquinone isomers, distinct shifts are observed for each carbon, allowing for unambiguous identification. rsc.org The use of advanced NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further aid in assigning the complex proton and carbon spectra of this compound.

Quantitative NMR (qNMR) has also emerged as a valuable method for determining the concentration of anthraquinone (B42736) derivatives in various samples with high precision and accuracy, often using an internal standard. mdpi.com

| NMR Data for a Related Anthraquinone Derivative | |

| Nucleus | Chemical Shift (ppm) and Coupling Constants (Hz) |

| ¹H NMR (CDCl₃) | δ 7.95 (dd, J = 8.1, 2.1 Hz, 2H), 8.17 (d, J = 8.1 Hz, 2H), 8.44 (d, J = 2.1 Hz, 2H) |

| ¹³C NMR (CDCl₃) | δ 127.3, 127.4, 129.0, 129.7, 130.2, 132.1, 133.2, 133.3, 134.3, 134.4, 134.5, 137.1, 182.0, 182.3 |

| Table based on data for a related anthraquinone derivative as a reference. rsc.org |

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. The nominal mass of this compound (C₁₄H₆N₂O₆) is 298 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. chemsrc.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is typically observed. The fragmentation of dinitroaromatic compounds often involves the successive loss of nitro groups (NO₂) and other small neutral molecules like NO and CO. For this compound, characteristic fragmentation pathways would include the loss of one or two nitro groups.

More advanced techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are also employed, particularly when coupling mass spectrometry with liquid chromatography (LC-MS) for the analysis of complex mixtures. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of the molecular ion, providing more detailed structural insights and helping to differentiate between isomers. nih.gov

| Mass Spectrometry Data for this compound | |

| Property | Value |

| Molecular Formula | C₁₄H₆N₂O₆ |

| Exact Mass | 298.02300 u |

| Molecular Weight | 298.21 g/mol |

| Data sourced from Chemsrc. chemsrc.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The anthraquinone core has a characteristic absorption spectrum, and the position and intensity of the absorption bands are sensitive to the nature and position of substituents. nih.gov

The spectrum of the parent 9,10-anthraquinone shows several absorption bands in the UV region. The introduction of nitro groups, which act as auxochromes, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths. rsc.org This is due to the extension of the conjugated π-electron system and the introduction of n→π* transitions associated with the nitro groups. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show characteristic absorption bands that can be used for its identification and quantification. The position of these bands can be influenced by the polarity of the solvent. nih.gov This technique is particularly useful for monitoring the progress of reactions where there is a significant change in the chromophoric system. researchgate.net

| General UV-Vis Absorption Characteristics of Substituted Anthraquinones | |

| Substitution Effect | Spectral Change |

| Electron-withdrawing groups (e.g., -NO₂) | Bathochromic shift (to longer wavelengths) |

| Electron-donating groups (e.g., -OH, -NH₂) | Significant bathochromic shift |

| Solvent Polarity | Can influence the position and intensity of absorption bands |

| General trends observed in anthraquinone derivatives. nih.govrsc.org |

X-ray Diffraction for Solid-State Structure Determination and Crystal Engineering Studies

While the specific crystal structure of this compound is not widely reported, XRD studies on related anthraquinone derivatives have provided valuable insights into their solid-state structures. rsc.org Such studies are crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties. For dinitroanthraquinones, understanding the crystal packing is important as it can influence properties like solubility and stability. Powder X-ray diffraction (PXRD) is a complementary technique used to identify the crystalline phase of a bulk sample and to assess its purity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, purification, and quantification of this compound and its isomers. core.ac.uk The nitration of anthraquinone typically yields a mixture of dinitroanthraquinone isomers, and HPLC is essential for separating the desired 1,6-isomer from others like 1,5-, 1,7-, and 1,8-dinitroanthraquinone (B85473).

Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of all isomers. nih.gov Detection is typically performed using a UV-Vis or diode-array detector (DAD), which can monitor the elution of compounds at multiple wavelengths. nih.gov

The retention time of each isomer is a characteristic property under a specific set of HPLC conditions, allowing for their identification. The area under each peak in the chromatogram is proportional to the concentration of the corresponding isomer, enabling quantitative analysis and purity assessment.

| Typical HPLC Parameters for Dinitroanthraquinone Analysis | |

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (often with an acid modifier like trifluoroacetic acid) and acetonitrile/methanol |

| Detection | UV-Vis or Diode-Array Detector (DAD) |

| Application | Separation of isomers, purity assessment, quantification |

| Based on common methods for anthraquinone analysis. nih.govnih.govresearchgate.net |

Method Development and Validation in Dinitroanthraquinone Analysis

For reliable and accurate analysis of this compound, the analytical methods, particularly HPLC, must be carefully developed and validated. Method validation ensures that the analytical procedure is suitable for its intended purpose. nih.gov

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of standards and constructing a calibration curve. researchgate.net

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other isomers.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

The development of such validated methods is critical in quality control and in research settings to ensure the data generated is accurate and reproducible.

Applications in Advanced Materials Science and Chemical Technologies

Role as Chemical Intermediates for Functional Dyes and Pigments

Historically, dinitroanthraquinones have served as crucial intermediates in the synthesis of a wide array of dyes and pigments. google.com Specifically, 1,6-dinitroanthraquinone, along with its 1,7-isomer, is recognized as a valuable intermediate for producing dyestuffs. google.com The nitration of anthraquinone (B42736) typically yields a mixture of isomers, including 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinone (B161439). google.comgoogle.com

The significance of this compound in dye synthesis lies in the reactivity of its nitro groups. These groups can be selectively replaced by various functional groups, such as arylamines, to produce a range of dyes with desirable properties. For instance, the selective replacement of the nitro group in the α-position (position 1) of this compound with arylamines can yield violet disperse dyestuffs. google.com These dyes are noted for their good to very good affinity and fastness properties, making them suitable for coloring synthetic fibers. google.com

The process of isolating this compound from the isomeric mixture produced during nitration is a critical step for its use as a dye intermediate. Various industrial processes have been developed to separate the dinitroanthraquinone isomers, ensuring a high purity of the desired compound for subsequent reactions. google.comgoogle.com The purity of this compound is essential for achieving the desired color and performance characteristics in the final dye product.

Integration into Organic Electronic Devices (e.g., Organic Photovoltaics, LEDs)

The field of organic electronics leverages the tunable electronic properties of organic molecules for applications in devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). While various organic compounds are actively being researched for these applications, there is limited specific information available in the scientific literature regarding the integration of this compound into organic electronic devices.

However, the broader class of quinones and their derivatives have been explored for their potential in this area. For example, some quinone-based dyes have been investigated for their ability to enhance the photovoltaic properties of dye-sensitized solar cells (DSSCs). researchgate.net Furthermore, research into self-assembled monolayers based on carbazole (B46965) derivatives has shown promise in improving the efficiency of organic solar cells. nih.gov These studies highlight the potential for organic molecules with specific electronic characteristics to play a role in the performance of organic electronic devices. The electron-withdrawing nature of the nitro groups in this compound could theoretically influence its electronic properties, but dedicated research is needed to determine its suitability for applications in OPVs or OLEDs.

Exploration as Photosensitizers in Photopolymerization and Other Photochemical Systems

Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, initiating photochemical reactions. This property is crucial in applications like photopolymerization and photodynamic therapy. While there is a lack of direct studies on this compound as a photosensitizer, research on related anthraquinone derivatives suggests a potential for such applications.

For instance, 1,5-dihydroxy-4,8-dinitroanthraquinone (B93595) has been investigated for its use as a photoinitiator in photopolymerization processes. Its ability to absorb light, particularly in the blue spectrum, makes it suitable for applications under LED lighting. Additionally, the isomer 1,5-dinitroanthraquinone (B1294578) has been explored as a potential photosensitizer in photodynamic therapy due to its capacity to generate reactive oxygen species upon light activation. These findings indicate that the dinitroanthraquinone scaffold possesses photochemical activity that could be harnessed. Further research would be necessary to explore whether this compound exhibits similar photosensitizing properties and to what extent its specific isomeric structure influences this activity.

Contribution to Energy Storage Materials (e.g., Organic Cathodes in Batteries)

Organic electrode materials are gaining attention for their potential in developing sustainable and high-performance energy storage devices, such as lithium-ion batteries. Research has shown that certain dinitroanthraquinone derivatives can function as high-energy-density organic cathodes.

Specifically, 1,5-dinitroanthraquinone has been reported as a promising organic electrode material. acs.org It features two electrochemically active sites, the nitro and carbonyl groups, which can undergo multi-electron reduction, leading to a high specific capacity and energy density. acs.org Studies have demonstrated that 1,5-dinitroanthraquinone can achieve an ultrahigh specific capacity, surpassing that of many commercial lithium battery electrode materials. acs.org

Research into Chelating Agent Properties and Coordination Chemistry

Chelating agents are chemical compounds that can form stable, water-soluble complexes with metal ions. nouryon.com This property is valuable in a wide range of industrial and scientific applications. Some anthraquinone derivatives have demonstrated the ability to act as chelating agents for transition metals, which can influence their redox activity. nih.gov

The study of the coordination chemistry of anthraquinones often involves derivatives with hydroxyl or other functional groups that can readily coordinate with metal ions. For instance, certain anthraquinone derivatives have been shown to form complexes with iron and copper ions. nih.gov The ability of an anthraquinone derivative to chelate metal ions can be influenced by the nature and position of its substituent groups.

Currently, there is a lack of specific research in the scientific literature focusing on the chelating agent properties and coordination chemistry of this compound. The presence of nitro groups as the primary substituents may not be as conducive to chelation as hydroxyl or amino groups. However, the oxygen atoms of the nitro and carbonyl groups could potentially interact with certain metal ions. Further investigation is required to determine if this compound possesses any significant chelating abilities and to explore its coordination behavior with various metal ions.

Catalytic Applications and Catalyst Development

The application of anthraquinone derivatives in catalysis is an area of ongoing research. Certain substituted anthraquinones have been identified as having catalytic properties. For example, 1,5-dichloro-4,8-dinitroanthraquinone is part of a class of compounds used as catalysts in dehydrosulfurization processes. nih.gov This indicates that the dinitroanthraquinone framework can be a component of catalytically active molecules.

The catalytic potential of a molecule is highly dependent on its specific structure and the presence of active sites. While the aforementioned example points to the possibility of using dinitroanthraquinones in catalysis, there is currently no specific information in the scientific literature detailing the use of this compound as a catalyst or in catalyst development. The electronic properties conferred by the nitro groups could potentially play a role in catalytic cycles, but this remains a hypothetical application that would require dedicated experimental investigation to be confirmed.

Environmental Chemistry Research Pertaining to Dinitroanthraquinones

Photochemical Degradation Pathways in Environmental Matrices

While specific research on the photochemical degradation of 1,6-dinitroanthraquinone is limited, the degradation pathways can be inferred from studies on related nitroaromatic and anthraquinone (B42736) compounds. The primary driver of photochemical degradation in the environment is the absorption of solar radiation, which can lead to direct or indirect photolysis.

Direct Photolysis: this compound is expected to absorb light in the UV-visible spectrum due to its extended aromatic system. Upon absorption of a photon, the molecule can be excited to a singlet or triplet state. This excited state can then undergo several reactions, including:

Nitro-group rearrangement: A common pathway for nitroaromatic compounds is the transformation of the nitro group to a nitrite (B80452) group, which can then be cleaved from the aromatic ring.

Ring cleavage: The high energy of the absorbed light can lead to the breaking of the aromatic rings, resulting in the formation of smaller, more readily biodegradable organic compounds.

Indirect Photolysis: In natural waters, dissolved organic matter (DOM), nitrate, and other substances can act as photosensitizers. These substances absorb sunlight and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). These ROS can then react with and degrade this compound. The reaction with hydroxyl radicals is expected to be a significant pathway, leading to the hydroxylation of the anthraquinone ring.

The specific degradation products of this compound through photochemical pathways have not been extensively documented. However, based on the degradation of other nitroaromatics, potential intermediates could include hydroxylated dinitroanthraquinones, aminonitroanthraquinones (resulting from the reduction of a nitro group), and various ring-opened aliphatic compounds. The ultimate mineralization of the compound would lead to the formation of carbon dioxide, water, and inorganic nitrogen species.

Table 1: Potential Photochemical Degradation Reactions of this compound

| Reaction Type | Initiator | Potential Products |

|---|---|---|

| Direct Photolysis | UV-Visible Light | Isomerized intermediates, Ring-opened fragments |

| Indirect Photolysis | Reactive Oxygen Species (•OH, ¹O₂, O₂⁻•) | Hydroxylated derivatives, Aminonitroanthraquinones |

Mechanistic Studies of Photoinduced Reactivity in Aquatic Systems

The photoinduced reactivity of this compound in aquatic systems is governed by the interplay of light absorption, the presence of photosensitizers, and the physical-chemical properties of the water. The anthraquinone moiety itself is known to be photochemically active and can participate in redox cycling.

Upon photoexcitation, the anthraquinone core can undergo intersystem crossing to a long-lived triplet state. This triplet state is a powerful oxidant and can initiate a variety of chemical reactions. For instance, it can abstract hydrogen atoms from other organic molecules, leading to their degradation.

The nitro groups on the anthraquinone ring are strong electron-withdrawing groups, which can influence the photochemistry of the molecule. They can enhance the production of singlet oxygen through energy transfer from the excited triplet state of the dinitroanthraquinone to ground-state molecular oxygen.

Mechanistic studies on similar compounds suggest that the initial steps of photoinduced degradation in water likely involve the formation of radical species. The hydroxyl radical, being a highly reactive and non-selective oxidant, is expected to play a crucial role in the degradation process. The rate of degradation would depend on factors such as the quantum yield of the photochemical reactions, the concentration of photosensitizers in the water, and the intensity of the incident light.

Potential for Application in Environmental Remediation Technologies

The inherent photoreactivity of dinitroanthraquinones suggests that they may be susceptible to advanced oxidation processes (AOPs), which are a class of environmental remediation technologies that rely on the generation of highly reactive radicals, primarily the hydroxyl radical, to degrade recalcitrant organic pollutants. atlantis-press.com

Photocatalysis: Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is a promising AOP for the degradation of organic contaminants. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other ROS. These radicals can then attack and mineralize this compound. The efficiency of this process would be influenced by factors such as the pH of the solution, the concentration of the catalyst, and the presence of other water constituents that might scavenge the radicals.

Photo-Fenton Process: The photo-Fenton process is another AOP that utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in the presence of UV light to generate hydroxyl radicals. This process is known to be effective for the degradation of a wide range of organic pollutants and could potentially be applied to the remediation of water contaminated with this compound.

Ozonation: Ozonation, either alone or in combination with UV light or hydrogen peroxide, is another AOP that could be effective. atlantis-press.com Ozone is a strong oxidant that can directly react with the anthraquinone structure, and its decomposition can also lead to the formation of hydroxyl radicals.

The feasibility of these remediation technologies for this compound would require experimental validation to determine the optimal operating conditions and to identify any persistent or toxic degradation byproducts.

Table 2: Potential Advanced Oxidation Processes for this compound Remediation

| Remediation Technology | Primary Reactive Species | Key Parameters |

|---|---|---|

| Photocatalysis (e.g., UV/TiO₂) | Hydroxyl Radical (•OH) | Catalyst loading, pH, Light intensity |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Hydroxyl Radical (•OH) | pH, H₂O₂ concentration, Fe²⁺ concentration |

Future Perspectives and Emerging Research Avenues for Dinitroanthraquinones

Development of Highly Selective and Sustainable Synthetic Routes

The conventional synthesis of dinitroanthraquinones often involves the use of harsh nitrating agents and can lead to the formation of multiple isomers, making purification a significant hurdle. google.comgoogle.com Future research is geared towards creating highly selective and environmentally friendly synthetic pathways. A key objective is to achieve regioselectivity, thereby controlling the specific placement of the nitro groups on the anthraquinone (B42736) framework. This is critical because the isomeric purity of dinitroanthraquinones dictates their chemical and physical characteristics.

The dinitration of anthraquinone typically yields a mixture of isomers, including 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinones. google.com Researchers are exploring methods to enhance the yield of specific isomers. For instance, a process has been developed to isolate 1,6- and 1,7-dinitroanthraquinone (B161439) from nitration mixtures by extracting them with nitrobenzene (B124822). google.com This method allows for the separation of these isomers from the main products, 1,5- and 1,8-dinitroanthraquinone (B85473). google.com

The principles of green chemistry are also being integrated into synthetic strategies. mdpi.comyoutube.comutrgv.edu This involves the use of less hazardous solvents and reagents, and exploring continuous flow micro-channel reactors to improve reaction control and safety. mdpi.comutrgv.edupatsnap.com Such approaches aim to reduce the environmental footprint of dinitroanthraquinone production while improving efficiency and selectivity. google.com

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the dinitroanthraquinone core is a powerful tool for tailoring its properties. Future research will focus on innovative derivatization techniques to unlock new functionalities. A primary area of interest is the selective reduction of the nitro groups to amino groups, which can then be used as points for further chemical modification. This transformation is a crucial step in synthesizing various dyes and other functional materials.

Novel strategies for derivatization are being explored to introduce a wider range of functional groups onto the dinitroanthraquinone scaffold. nih.gov This includes methods that can enhance the analytical performance of these compounds in techniques like high-performance liquid chromatography (HPLC). nih.gov By carefully selecting derivatization reagents, it is possible to improve the separation and sensitivity of detection for dinitroanthraquinone and its derivatives. nih.gov The development of new synthetic methods for nitro-functionalized heterocycles also points towards the potential for creating a diverse library of dinitroanthraquinone derivatives with unique properties. researchgate.net

Advanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A fundamental understanding of the link between the molecular structure of dinitroanthraquinones and their reactivity is essential for their targeted design. The combination of experimental techniques and computational modeling offers a powerful approach to elucidate these relationships. whiterose.ac.ukresearchgate.net

Density Functional Theory (DFT) is a computational method used to study the electronic structure and properties of molecules like anthraquinone and its derivatives. researchgate.netnih.govnih.govresearchgate.net These theoretical calculations can provide insights into the geometry, electronic transitions, and reactivity of dinitroanthraquinones. whiterose.ac.uknih.gov For example, DFT can help predict the most likely sites for chemical reactions to occur on the molecule. nih.gov

Experimental methods, such as spectroscopy and X-ray crystallography, provide crucial data to validate and complement computational findings. whiterose.ac.uk The integration of these approaches allows for a more comprehensive understanding of how the arrangement of atoms in dinitroanthraquinone molecules influences their behavior, which is critical for designing new molecules with desired functions. whiterose.ac.uknih.gov

Design and Synthesis of New Materials Incorporating Dinitroanthraquinone Scaffolds

The distinct electronic and structural characteristics of dinitroanthraquinones make them valuable components for creating new functional materials. Future research will focus on incorporating these scaffolds into polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com

Dinitroanthraquinones can be used as building blocks to create polymers with specific properties. researchgate.net Their incorporation can enhance the thermal stability and electronic properties of the resulting materials, opening up possibilities for applications in electronics.

Furthermore, dinitroanthraquinones can act as organic linkers in the construction of MOFs. mdpi.comresearchgate.netrsc.org These are crystalline materials with porous structures that have potential applications in gas storage, separation, and catalysis. researchgate.netmdpi.com An anthraquinone-based bismuth-iron MOF has already been shown to be an efficient photoanode in photoelectrochemical cells, demonstrating the potential of these materials in solar energy conversion. rsc.org The ability to design and synthesize new dinitroanthraquinone-based ligands will enable the creation of MOFs with tailored properties for various applications. mdpi.com

Innovative Applications in Catalysis and Sensing Technologies

The electron-deficient nature of the dinitroanthraquinone core makes it a promising candidate for applications in catalysis and chemical sensing. Researchers are exploring the use of dinitroanthraquinone derivatives as organocatalysts, which offer a more sustainable alternative to traditional metal-based catalysts. Their ability to facilitate electron transfer processes makes them suitable for a range of chemical transformations.

In the field of sensing, dinitroanthraquinone-based molecules are being investigated for their potential as chemosensors. The optical and electrochemical properties of these compounds can change upon interaction with specific analytes, allowing for their detection. By modifying the structure of the dinitroanthraquinone molecule, it is possible to develop sensors that are highly selective for particular ions or molecules. This opens up possibilities for their use in environmental monitoring, medical diagnostics, and industrial process control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。